REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CCCCCCCCCCCCS.C[CH:22]1[CH2:28][C:27](C)(C)[CH2:26][C:24](=[O:25])[CH2:23]1.Cl.[OH-].[Na+]>O>[CH:28]1[CH:27]=[C:26]([C:3]2[CH:4]=[CH:5][CH:6]=[C:1]([OH:7])[CH:2]=2)[C:24]([OH:25])=[CH:23][CH:22]=1 |f:4.5|
|
Name
|
|
Quantity
|
1692 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
60.6 g
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCS
|
Name
|
|
Quantity
|
420 g
|
Type
|
reactant
|
Smiles
|
CC1CC(=O)CC(C1)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for one hour at 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer, reflux condenser and gas inlet pipe at 28°-30° C
|
Type
|
WAIT
|
Details
|
The mixture is then left
|
Type
|
CUSTOM
|
Details
|
to react for about 10 h at 28°-30° C
|
Duration
|
10 h
|
Type
|
ADDITION
|
Details
|
are added to the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
cooled to 25° C
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is decanted off
|
Type
|
WASH
|
Details
|
the remaining residue is washed with water at 80° C
|
Type
|
FILTRATION
|
Details
|
The resulting crude product is filtered off
|
Type
|
EXTRACTION
|
Details
|
hot-extracted twice with n-hexane and twice with methylene chloride
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallised twice from xylene
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |